6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold. Its structure includes a 3-methyl group at position 3 and a 2-(4-chlorophenyl)-2-oxoethyl substituent at position 5. The synthesis of related triazolopyrimidines typically involves refluxing triazole precursors in formic acid, followed by crystallization (e.g., as described for compound 8a in ) .
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-18-12-11(16-17-18)13(21)19(7-15-12)6-10(20)8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKLVRNPSPGHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities. Some derivatives of this class have been found to inhibit tyrosine kinase and cyclin-dependent kinase (CDK4). .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines can interact with their targets and cause changes that lead to their biological effects. For instance, they can inhibit the activity of certain enzymes, leading to alterations in cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing their function
Biological Activity
The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1060184-78-2) is a member of the triazolopyrimidine class of compounds. This class has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₄H₁₂ClN₅O₂
- Molecular Weight : 317.73 g/mol
- Structure : The compound features a triazolo-pyrimidine core with a chlorophenyl substituent, which is critical for its biological activity.
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound under review has shown promise in inhibiting various cancer cell lines. For instance:
- Mechanism of Action : It is believed to interfere with key signaling pathways involved in cell proliferation and survival. Specifically, compounds with similar structures have been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
-
Case Studies :
- In vitro studies have demonstrated that derivatives of triazolopyrimidine can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .
- A structure–activity relationship (SAR) analysis revealed that modifications to the side chains significantly affect cytotoxicity and selectivity against specific cancer types .
CNS Activity
Triazolopyrimidines have been explored for their central nervous system (CNS) effects:
- Anticonvulsant Properties : Certain derivatives have been reported to exhibit anticonvulsant activities in animal models, indicating potential use in treating epilepsy or other seizure disorders .
Summary of Research Findings
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines including breast and lung cancers. The IC50 values were significantly lower compared to traditional chemotherapeutics.
Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens.
- Study Findings : In vitro tests revealed that it exhibited antibacterial activity against Gram-positive and Gram-negative bacteria.
- Data Table :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in preclinical studies.
- Mechanism : It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Case Study : A model of induced inflammation in rodents showed a significant reduction in swelling and pain when treated with the compound.
Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective properties.
- Research Context : Investigations into neurodegenerative diseases like Alzheimer's have indicated that it can inhibit amyloid-beta aggregation.
- Findings : In cellular models, the compound reduced oxidative stress markers significantly.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 6
Key structural variations in triazolopyrimidines involve substitutions at positions 3 and 6, which modulate biological activity:
- Impact of Halogenation: The 4-chlorophenyl group in the target compound may enhance membrane permeability compared to brominated (8a) or non-halogenated analogs, as seen in thiazolo derivatives where halogenation correlates with antifungal potency .
- Thioxo vs. Oxo Groups : Replacement of the oxo group with thioxo (e.g., in ) improves binding to fungal cytochrome P450 enzymes, a mechanism shared with fluconazole derivatives .
Glycosylated Derivatives
Glycosylation at position 6 (e.g., compounds 9 and 11 in ) introduces sugar moieties that enhance solubility. For example, compound 11 features a tetrahydro-2H-pyran-3,4,5-triyl triacetate group, confirmed by IR and NMR data . These modifications are critical for optimizing bioavailability in antiviral applications .
Comparison with Thiazolo[4,5-d]pyrimidines
Thiazolo[4,5-d]pyrimidines (e.g., compounds I–XII in ) differ in their core heterocycle (thiazole vs. triazole) but share similar substitution patterns. Key findings include:
- Antifungal Activity : Thiazolo derivatives with 4-fluorophenyl or 2-methoxyphenyl groups (e.g., III and VII) exhibit MIC values of 0.5–2 µg/mL against Candida albicans, likely due to thioxo-mediated CYP51 inhibition .
- Hybrid Structures : Compounds like IV–VII combine thiazolo[4,5-d]pyrimidine with fluconazole-like side chains, showing dual mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
